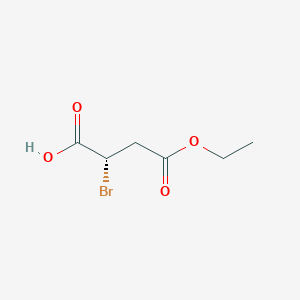

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

Description

(2S)-2-Bromo-4-ethoxy-4-oxobutanoic acid (CAS: 1332610-01-1) is a chiral brominated ester derivative of butanoic acid. Its molecular formula is C₆H₉BrO₄, with a molecular weight of 225.04 g/mol . The compound features:

- A bromine atom at the stereogenic C2 position (S-configuration).

- An ethoxy ester group at C3.

- A keto group at C4.

This structure confers reactivity typical of α-bromo esters, including participation in nucleophilic substitutions or elimination reactions.

Properties

IUPAC Name |

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXWOKSQXXSFEB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 4-ethoxy-4-oxobutanoic acid Derivatives

One common approach involves the bromination of 4-ethoxy-4-oxobutanoic acid or its esters. This typically proceeds via electrophilic bromination at the alpha-position (2-position) to the carboxyl group.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or acetic acid.

- Conditions: Controlled temperature (0–25°C) to avoid over-bromination or side reactions.

- Mechanism: Enolization of the keto acid facilitates bromine electrophilic attack at the alpha carbon.

This method provides good regioselectivity for the 2-position bromination while preserving the ethoxy and keto groups intact.

Esterification with Ethanol or Ethoxy Precursors

The ethoxy group at the 4-position is introduced via esterification or transesterification reactions.

- Starting Materials: 4-oxobutanoic acid derivatives.

- Reagents: Ethanol or ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base.

- Catalysts: Acid catalysts like sulfuric acid or Lewis acids to promote esterification.

- Conditions: Reflux under anhydrous conditions to drive the equilibrium toward ester formation.

This step is often performed prior to bromination to ensure the ethoxy substituent is in place before halogenation.

Alternative Routes via Oxime Intermediates

Patent literature describes an improved process involving the synthesis of 4-bromo-2-oxyimino butyric acid derivatives, which can be converted into the target compound via hydrolysis and subsequent esterification steps.

- Key Steps:

- Formation of oxyimino intermediates by reaction of keto acids with hydroxylamine.

- Bromination at the 4-position.

- Hydrolysis of the oxime to generate keto acid.

- Ethoxy group introduction by esterification.

This method allows for better control over stereochemistry and purity, particularly for the (2S)-enantiomer.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alpha-bromination of keto acid | 4-ethoxy-4-oxobutanoic acid or esters | Br2 or NBS | 0–25°C, organic solvents | High regioselectivity, straightforward | Requires careful control to avoid side reactions |

| Esterification with ethanol | 4-oxobutanoic acid derivatives | Ethanol, acid catalyst | Reflux, anhydrous | Efficient ethoxy introduction | Equilibrium reaction, may need removal of water |

| Oxime intermediate route | Keto acid + hydroxylamine | Bromine, acid/base | Multi-step, controlled pH | Good stereochemical control | More complex, longer synthesis time |

Research Findings and Optimization Notes

- Stereoselectivity: The (2S)-configuration can be favored by using chiral catalysts or starting from chiral precursors; the oxime intermediate route offers better stereochemical control.

- Yield Optimization: Bromination yields are optimized by slow addition of bromine and maintaining low temperatures to minimize polybromination.

- Purity: Crystallization and chromatographic purification are employed post-synthesis to isolate the pure compound.

- Safety Considerations: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine; appropriate PPE and ventilation are mandatory.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Bromo-4-ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, ether), low temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products:

- Substituted derivatives (e.g., amines, ethers)

- Reduced alcohols

- Oxidized carboxylic acids

Scientific Research Applications

Chemistry

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for varied chemical transformations, making it a valuable building block in organic synthesis.

Biology

This compound has been investigated for its potential role in enzyme inhibition . The bromine atom and keto group enable it to interact with specific enzymes, potentially modulating their activity and affecting biochemical pathways. This characteristic positions it as a candidate for studying various biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects , particularly in drug development targeting specific enzymes or receptors. Its ability to act as an inhibitor suggests potential applications in treating diseases linked to enzyme dysfunction.

Industry

The compound is utilized in the production of fine chemicals and as a building block for various industrial processes. Its versatility makes it suitable for scaling up production methods, including continuous flow reactors that optimize reaction conditions.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. This property has been leveraged to explore therapeutic avenues for metabolic disorders.

- Pharmaceutical Development : As a precursor in synthesizing bioactive compounds, this compound has shown promise in developing new drugs aimed at treating conditions such as cancer and diabetes by targeting relevant enzymatic pathways.

- Industrial Applications : In industrial settings, the compound has been used to synthesize fine chemicals that serve as precursors for agrochemicals and other specialty chemicals, showcasing its versatility beyond laboratory research.

Mechanism of Action

The mechanism of action of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, enabling comparative analysis of their properties and applications:

(S)-2-Acetamido-4-amino-4-oxobutanoic Acid

- Structure: Features acetamido (C2) and amino (C4) groups instead of bromine and ethoxy.

- Properties: Molecular weight 174.15 g/mol, endogenous metabolite involved in metabolic pathways .

- Key Differences: Higher polarity due to amino and acetamido groups, enhancing water solubility.

4-Ethoxy-2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic Acid

- Structure : Contains two ethoxy ester groups and a hydroxyl group at C2.

- Synthesis: Prepared via esterification of citric acid with ethanol and H₂SO₄ .

- Key Differences :

- Additional ester group increases molecular weight (C₁₀H₁₆O₈ , ~264.23 g/mol) and lipophilicity.

- Hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility.

(2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid (L-beta-Malamidic Acid)

- Structure: Amino (C4) and hydroxy (C2) substituents.

- Properties : Molecular weight 133.10 g/mol , high solubility (948 g/L at 25°C) due to polar groups .

- Key Differences: Absence of halogen and ester groups reduces steric hindrance, favoring biological interactions. Potential use in biochemical studies vs. synthetic applications for the brominated analog.

(2E)-4-[(2-Bromo-4-methylphenyl)amino]-4-oxobut-2-enoic Acid

- Structure : Brominated aromatic substituent and α,β-unsaturated ketone .

- Properties : CAS 53313-33-0; conjugated system enables UV activity and participation in Diels-Alder reactions .

- Key Differences :

- Aromatic bromine enhances stability compared to aliphatic bromine in the target compound.

- The α,β-unsaturated system offers reactivity in cycloadditions, unlike the saturated backbone of the target.

Table 1: Comparative Analysis of Structural and Physical Properties

Key Insights

Halogen Influence : The bromine in the target compound enhances electrophilicity at C2, making it reactive in substitutions, while aromatic bromine in ’s compound stabilizes the structure.

Polarity Trends: Amino/hydroxy substituents (e.g., L-beta-malamidic acid) drastically increase solubility compared to ester/halogenated analogs.

Synthetic Utility : Ethoxy esters (e.g., ’s compound) are typically synthesized via acid-catalyzed esterification, a method likely applicable to the target compound .

Biological Activity

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is an organic compound of growing interest in biochemical and medicinal research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Bromine atom : Enhances reactivity and potential interactions with biological targets.

- Ethoxy group : Contributes to its solubility and interaction capabilities.

- Keto group : Plays a crucial role in its reactivity, particularly in enzyme inhibition.

The molecular formula for this compound is .

This compound is primarily investigated for its role as an enzyme inhibitor . The presence of the bromine atom and the keto group allows it to interact with various enzymes, potentially modulating their activity. This interaction can lead to alterations in biochemical pathways, making it a candidate for therapeutic applications .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit enzymes related to cancer cell proliferation .

Case Studies

-

Cancer Cell Proliferation : In vitro studies have shown that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for these compounds suggest significant cytotoxic effects, indicating that this compound may exhibit similar properties .

Cell Line IC50 Value (µM) Mechanism of Action A549 10.5 Induction of apoptosis via ROS production HepG2 8.3 Cell cycle arrest at G0/G1 phase - Enzyme Interaction Studies : Preliminary studies suggest that this compound interacts with key metabolic enzymes, potentially inhibiting their activity through competitive inhibition mechanisms. This could be particularly relevant in the context of drug development targeting metabolic disorders .

Research Applications

The compound has diverse applications in:

- Medicinal Chemistry : As a building block for synthesizing bioactive compounds aimed at treating various diseases.

- Biochemical Research : As a probe for studying enzyme mechanisms and metabolic pathways .

Q & A

Q. What are the critical steps in synthesizing (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid while preserving stereochemical integrity?

- Methodological Answer : Synthesis typically involves bromination of a chiral precursor (e.g., (2S)-4-ethoxy-4-oxobutanoic acid) using reagents like or . To maintain the (2S) configuration, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed. Purification via chiral HPLC or crystallization in non-polar solvents ensures enantiomeric purity. For example, analogous brominated oxobutanoates were synthesized using stereoselective bromination under inert conditions to avoid racemization .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the bromine substitution and ethoxy group placement. The coupling constant () in NMR helps verify stereochemistry.

- IR : Peaks at ~1740 cm (ester C=O) and ~1700 cm (ketone C=O) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (, expected ).

These methods align with protocols used for structurally similar brominated oxobutanoic acids .

Q. How can the compound’s purity be assessed post-synthesis?

- Methodological Answer : Combine HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with chiral columns to separate enantiomers. Validate purity via melting point analysis and elemental composition (CHNS/O). For sensitive compounds, non-aqueous titrimetry (e.g., using glacial acetic acid as a solvent) improves accuracy, as described in Kreshkov’s non-aqueous analytical methods .

Advanced Research Questions

Q. How can contradictions in enantiomeric excess (ee) measurements between HPLC and polarimetry be resolved?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Cross-validate using:

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.

- X-ray Crystallography : Resolve crystal structure using SHELXL for unambiguous stereochemical assignment .

- Computational Modeling : Compare experimental -values with DFT-predicted coupling constants.

Ensure solvent polarity in polarimetry matches HPLC conditions to minimize artifacts .

Q. What strategies mitigate racemization during bromination of the (2S)-precursor?

- Methodological Answer :

- Low-Temperature Reactions : Conduct bromination at to reduce kinetic energy and racemization.

- Protecting Groups : Use tert-butyl esters to shield the carboxylic acid during bromination.

- In Situ Monitoring : Track reaction progress via NMR to halt at optimal conversion.

Studies on analogous brominated amino acids highlight the efficacy of these approaches .

Q. How can computational methods predict the reactivity of the bromo group in this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic substitution () or elimination () pathways.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions susceptible to nucleophilic attack.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions impacting reaction pathways.

These methods were validated in studies on brominated phenylbutanoates .

Data Contradiction and Reproducibility

Q. Why might synthetic yields vary significantly across laboratories?

- Methodological Answer : Variability stems from:

- Moisture Sensitivity : The bromo group hydrolyzes readily; strict anhydrous conditions (e.g., Schlenk line) are critical.

- Catalyst Batch Differences : Chiral catalyst purity impacts stereoselectivity.

- Purification Techniques : Gradient elution in HPLC vs. flash chromatography alters recovery rates.

Standardize protocols using inert atmospheres and pre-dried solvents .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.